molecular formula C21H16ClN3O2 B1666602 Adaptaquin

Adaptaquin

Cat. No.: B1666602
M. Wt: 377.8 g/mol
InChI Key: KKYHNYRUBSYTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Adaptaquin primarily targets the Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) . HIF-PHD2 is an oxygen-sensing enzyme that plays a crucial role in cellular responses to hypoxia . It is involved in the regulation of the Hypoxia-Inducible Factor (HIF), a transcription factor that mediates adaptive responses to low oxygen conditions .

Mode of Action

This compound acts as an inhibitor of HIF-PHD2 . It binds to the active site of the enzyme, preventing it from hydroxylating proline residues on HIF . This inhibition prevents the degradation of HIF, allowing it to accumulate and translocate to the nucleus where it can activate the transcription of hypoxia-responsive genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIF signaling pathway . Under normal oxygen conditions, HIF-PHD2 hydroxylates HIF, marking it for degradation. When this compound inhibits hif-phd2, hif is stabilized and can induce the expression of a wide range of genes that help cells adapt to hypoxic conditions .

Result of Action

The molecular effect of this compound’s action is the stabilization of HIF and the subsequent induction of hypoxia-responsive genes . On a cellular level, this can lead to various outcomes depending on the cell type and the specific set of genes that are induced. For example, in neuronal cells, this compound has been shown to protect against cell death induced by oxidative stress .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the level of oxygen in the cellular environment can impact the degree to which HIF is stabilized and thus the extent of this compound’s effects . Additionally, the specific cellular context (e.g., cell type, presence of other signaling molecules) can also influence the compound’s action .

Chemical Reactions Analysis

Adaptaquin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can produce amine derivatives .

Properties

IUPAC Name

7-[(4-chlorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYHNYRUBSYTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.